molecular formula C10H14N2O B3001703 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile CAS No. 2224482-51-1

2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile

Cat. No. B3001703
CAS RN: 2224482-51-1
M. Wt: 178.235
InChI Key: UBHVPEZLHVTJSN-UHFFFAOYSA-N
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Description

2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile, also known as PPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile is not fully understood, but it has been suggested that this compound may act as a potent antioxidant and anti-inflammatory agent. 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and antioxidant effects. This compound has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, which can affect cellular function and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has several advantages for use in lab experiments, including its high yield of synthesis and its potential applications in various scientific research fields. However, there are also some limitations to using 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for further research on 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent in the treatment of various diseases, and the exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile and its potential side effects.
Conclusion:
In conclusion, 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has potential applications in medicinal chemistry, pharmacology, and neuroscience and may act as a potent antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile and its potential use as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has been achieved using different methods, including the reaction of 3-piperidone with acrylonitrile in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-piperidone with acryloyl chloride in the presence of a base, such as triethylamine. The yield of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile obtained from these methods is around 70-80%.

properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-10(13)12-7-3-4-9(8-12)5-6-11/h2,9H,1,3-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHVPEZLHVTJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile

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